An In-depth Technical Guide to the Physicochemical Properties of Azetidin-3-yl-acetic Acid
An In-depth Technical Guide to the Physicochemical Properties of Azetidin-3-yl-acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azetidin-3-yl-acetic acid is a non-proteinogenic amino acid that has garnered interest in medicinal chemistry due to its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA). As a conformationally constrained GABA analogue, it serves as a valuable scaffold for the design of neurologically active compounds. This technical guide provides a comprehensive overview of the core physicochemical properties of Azetidin-3-yl-acetic acid, detailed experimental protocols for their determination, and visualizations of its relevant biological pathway and synthetic workflow. Due to the limited availability of direct experimental data for Azetidin-3-yl-acetic acid, data for the closely related analogue, Azetidine-3-carboxylic acid, is included for comparative purposes and is clearly noted.
Core Physicochemical Properties
The fundamental physicochemical characteristics of a compound are critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME) properties. The data for Azetidin-3-yl-acetic acid and its close analogue, Azetidine-3-carboxylic acid, are summarized below.
| Property | Azetidin-3-yl-acetic acid | Azetidine-3-carboxylic acid |
| IUPAC Name | 2-(Azetidin-3-yl)acetic acid | Azetidine-3-carboxylic acid |
| CAS Number | 183062-92-2 | 36476-78-5 |
| Molecular Formula | C₅H₉NO₂ | C₄H₇NO₂ |
| Molecular Weight | 115.13 g/mol | 101.10 g/mol |
| pKa | No experimental data available | 2.74 (Predicted)[1] |
| logP | -0.68 (Predicted)[2] | No experimental data available |
| Aqueous Solubility | Data not available | Soluble[1][3] |
| Melting Point | Data not available | 286 °C (decomposes)[1][4] |
| Boiling Point | 259.7 ± 13.0 °C at 760 mmHg | 242 °C at 760 mmHg[4] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation and comparison of physicochemical data. The following sections outline standard methodologies for the determination of key properties of amino acid derivatives like Azetidin-3-yl-acetic acid.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amino acid, which contains both an acidic carboxylic acid group and a basic amino group, potentiometric titration can be used to determine the pKa values for both functional groups.
Principle: A solution of the amino acid is titrated with a strong base (e.g., NaOH), and the pH of the solution is measured after each addition of the titrant. A plot of pH versus the volume of titrant added will show inflection points that correspond to the pKa values of the ionizable groups.
Materials:
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Azetidin-3-yl-acetic acid
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0.1 M Hydrochloric Acid (HCl)
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0.1 M Sodium Hydroxide (NaOH)
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Calibrated pH meter and electrode
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Burette
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Stir plate and stir bar
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Beakers
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Volumetric flasks
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Distilled, deionized water
Procedure:
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Prepare a 0.1 M solution of Azetidin-3-yl-acetic acid in a volumetric flask.
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Pipette a known volume (e.g., 20 mL) of the amino acid solution into a beaker.
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Add a stir bar and place the beaker on a stir plate.
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Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.
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Record the initial pH of the solution.
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Begin the titration by adding small, precise increments (e.g., 0.5 mL) of 0.1 M NaOH from the burette.
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After each addition, allow the pH reading to stabilize and record the value.
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Continue the titration until the pH has risen significantly (e.g., to pH 12).
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To determine the pKa of the ammonium group, a separate titration can be performed by first acidifying the amino acid solution with a known amount of 0.1 M HCl and then titrating with 0.1 M NaOH.
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Plot the pH values against the volume of NaOH added. The pKa of the carboxylic acid group will be the pH at the midpoint of the first buffer region, and the pKa of the amino group will be the pH at the midpoint of the second buffer region.
Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound in a given solvent.
Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then determined.
Materials:
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Azetidin-3-yl-acetic acid
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Distilled, deionized water (or other relevant buffers)
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Small glass vials with screw caps
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Shaking incubator or orbital shaker set at a constant temperature (e.g., 25 °C)
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Centrifuge
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Syringe filters (e.g., 0.22 µm)
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Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
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Add an excess amount of solid Azetidin-3-yl-acetic acid to a glass vial. The excess solid should be clearly visible.
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Add a known volume of water to the vial.
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Securely cap the vial and place it in a shaking incubator at a constant temperature.
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Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
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After the incubation period, visually inspect the sample to ensure that excess solid is still present.
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Separate the solid from the solution by centrifugation.
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Carefully remove an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
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Quantify the concentration of Azetidin-3-yl-acetic acid in the filtrate using a validated analytical method. This concentration represents the aqueous solubility of the compound.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid at atmospheric pressure. For many amino acids that decompose upon heating, Fast Scanning Calorimetry (FSC) is a suitable technique.
Principle: A small sample is heated at a very high rate, which can suppress thermal decomposition and allow for the observation of the melting transition.
Materials:
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Azetidin-3-yl-acetic acid
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Fast Scanning Calorimeter
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Sample pans
Procedure:
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A small amount of the crystalline sample is placed in a sample pan.
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The sample is subjected to a controlled temperature program within the FSC instrument.
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The sample is heated at a very high scanning rate (e.g., 1000 K/s to 10000 K/s).
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The heat flow to the sample is measured as a function of temperature.
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The melting point is determined from the peak of the endothermic transition in the heat flow curve.
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To obtain the thermodynamic melting temperature, the measurements are performed at different heating rates, and the results are extrapolated to a zero heating rate.
Biological Context and Signaling Pathway
Azetidin-3-yl-acetic acid is a structural analogue of GABA, the primary inhibitory neurotransmitter in the central nervous system. Compounds with this structural motif have been investigated as inhibitors of the GABA transporter 1 (GAT1). GAT1 is responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. Inhibition of GAT1 leads to an increase in the extracellular concentration of GABA, enhancing GABAergic neurotransmission.
Caption: GABAergic signaling pathway and the inhibitory action of Azetidin-3-yl-acetic acid on GAT1.
Synthetic and Experimental Workflows
The synthesis of Azetidin-3-yl-acetic acid can be achieved through a multi-step process starting from commercially available precursors. A general workflow for the synthesis of the closely related methyl ester is depicted below, which upon hydrolysis would yield the final acid.
Caption: General synthetic workflow for Azetidin-3-yl-acetic acid.
A logical workflow for the physicochemical characterization of a novel compound like Azetidin-3-yl-acetic acid is crucial for a systematic evaluation.
Caption: Experimental workflow for the characterization of Azetidin-3-yl-acetic acid.
